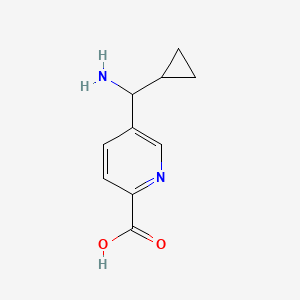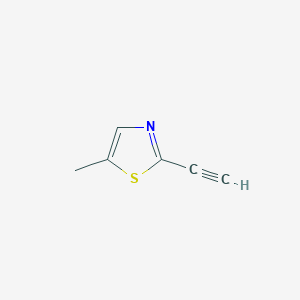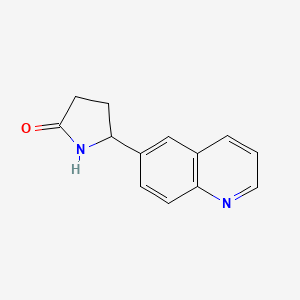
(2S,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid is a chiral organic compound featuring a tetrahydrofuran ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,5-dimethyl-1H-pyrazole and tetrahydrofuran derivatives.
Key Steps:
Reaction Conditions: Typical conditions include the use of organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and temperature control (ranging from room temperature to reflux conditions).
Industrial Production Methods
Industrial production methods may involve:
Optimization of Reaction Conditions: Scaling up the reaction while maintaining efficiency and yield.
Purification Techniques: Use of crystallization, distillation, or chromatography to obtain the pure compound.
Safety and Environmental Considerations: Ensuring that the process is safe and environmentally friendly, with minimal waste generation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or ketones.
Reduction: Reduction reactions may convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid) to facilitate the reaction.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, which could be useful in drug development.
Biological Pathways: Investigated for its effects on various biological pathways.
Medicine
Drug Development:
Therapeutic Agents: Explored for its potential as a therapeutic agent in treating certain diseases.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The tetrahydrofuran ring may contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-(1H-Pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid: Lacks the dimethyl substitution on the pyrazole ring.
(2S,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine: Contains an amine group instead of a carboxylic acid.
Uniqueness
Dimethyl Substitution: The presence of two methyl groups on the pyrazole ring can significantly affect the compound’s chemical properties, such as its reactivity and binding affinity.
Chirality: The specific stereochemistry (2S,3S) can influence the compound’s interaction with chiral environments, such as biological systems.
This detailed overview provides a comprehensive understanding of (2S,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1820580-50-4 |
|---|---|
Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(2S,3S)-2-(1,5-dimethylpyrazol-4-yl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-6-8(5-11-12(6)2)9-7(10(13)14)3-4-15-9/h5,7,9H,3-4H2,1-2H3,(H,13,14)/t7-,9-/m0/s1 |
InChI Key |
YMBYFNQNRYQDRM-CBAPKCEASA-N |
Isomeric SMILES |
CC1=C(C=NN1C)[C@@H]2[C@H](CCO2)C(=O)O |
Canonical SMILES |
CC1=C(C=NN1C)C2C(CCO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


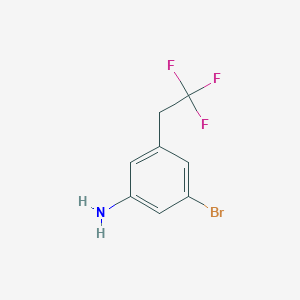
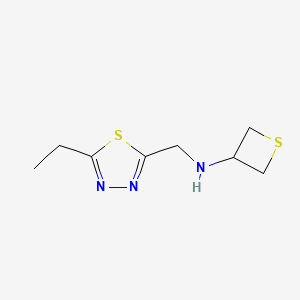

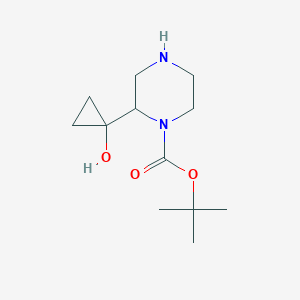
![7-Amino-5-azaspiro[3.4]octan-6-one hydrochloride](/img/structure/B12981941.png)
![Trans-4-(2-((R)-1-hydroxyethyl)-6-(phenylsulfonyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexane-1-carbonitrile](/img/structure/B12981946.png)
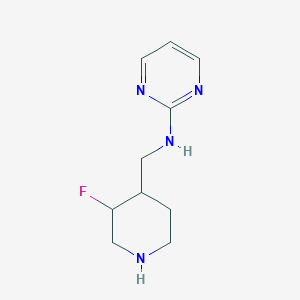


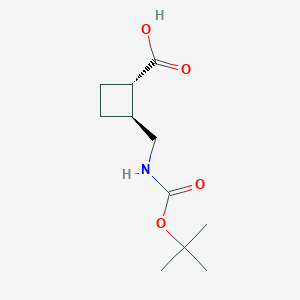
![Di-tert-butyl 9-((tert-butyldimethylsilyl)oxy)-6-azaspiro[3.5]nonane-2,6-dicarboxylate](/img/structure/B12981982.png)
